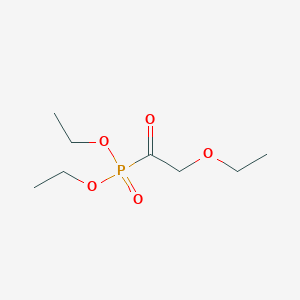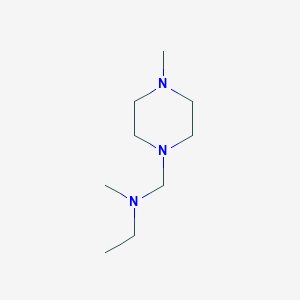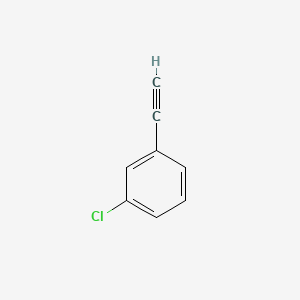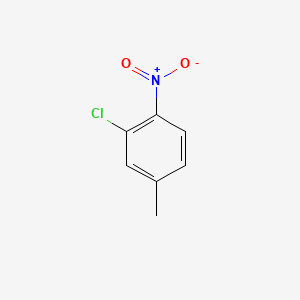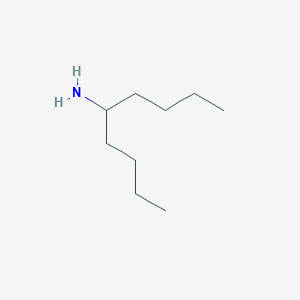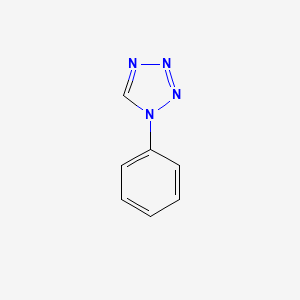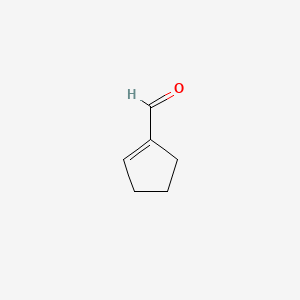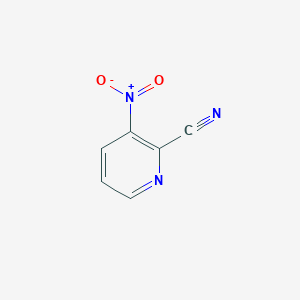
2-氰基-3-硝基吡啶
描述
2-Cyano-3-nitropyridine is a compound that is useful as an intermediate for the production of pesticides and pharmaceuticals . It is a type of 2-cyanopyridine .
Synthesis Analysis
The synthesis of 2-Cyano-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the reaction of 2-nitroporphyrin with trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-nitropyridine is C6H3N3O2 . It is a type of heterocyclic compound .Chemical Reactions Analysis
2-Cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-3-nitropyridine include a molecular weight of 149.11 . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the crystal possesses good thermal stability of about 187 °C .科学研究应用
杂环化合物的合成
2-氰基-3-硝基吡啶: 是一种多功能的中间体,用于合成各种杂环化合物。 它经历亲核取代反应,形成各种取代的吡啶 。这些杂环由于其生物活性,在药物和农用化学品的开发中至关重要。
药物应用
在药物研究中,2-氰基-3-硝基吡啶作为氟化吡啶合成的构建块 。这些氟化化合物由于其在增强药物的生物利用度和代谢稳定性方面发挥的作用而具有重要意义。
农业化学
该化合物用于合成农用化学品。 2-氰基-3-硝基吡啶中的硝基可以转化为各种官能团,然后被掺入用作杀虫剂活性成分的分子中 。
材料科学
2-氰基-3-硝基吡啶: 参与诸如卟啉衍生物等材料的制备。 这些材料在光动力疗法和作为各种化学反应的催化剂等领域具有应用 。
化学合成
它在化学合成中作为制备各种有机化合物的中间体发挥作用。 它的氰基和硝基使其成为多种转化的反应性物质,导致广泛的合成应用 。
分析化学
作用机制
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that 2-cyano-3-nitropyridine can undergo reactions such as the one with tbaf, forming 2-cyano-3-fluoropyridine . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Result of Action
Its ability to undergo reactions such as the one with tbaf to form 2-cyano-3-fluoropyridine suggests that it may cause changes at the molecular level, potentially altering the function of its target molecules.
未来方向
The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .
生化分析
Biochemical Properties
2-Cyano-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with tetrabutylammonium fluoride (TBAF) to form 2-cyano-3-fluoropyridine . This interaction highlights its potential in nucleophilic substitution reactions. Additionally, 2-Cyano-3-nitropyridine is involved in the synthesis of fluorinated pyridines, which are important in pharmaceutical and agricultural applications .
Cellular Effects
2-Cyano-3-nitropyridine affects various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo nucleophilic substitution at the position 3 of the pyridine ring, which can impact cellular signaling pathways . The compound’s ability to form derivatives also suggests potential effects on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Cyano-3-nitropyridine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction mechanism of 2-Cyano-3-nitropyridine is not an electrophilic aromatic substitution but involves a sigmatropic shift of the nitro group from the 1-position to the 3-position . This shift can lead to the formation of various derivatives, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Cyano-3-nitropyridine can react with TBAF to form 2-cyano-3-fluoropyridine in a 64% yield . This reaction indicates that the compound can undergo significant changes over time, affecting its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Cyano-3-nitropyridine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on similar compounds have shown that varying dosages can lead to different levels of enzyme inhibition or activation . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-Cyano-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s reaction with TBAF to form 2-cyano-3-fluoropyridine suggests its involvement in nucleophilic substitution reactions . These interactions can influence the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 2-Cyano-3-nitropyridine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For example, its ability to form derivatives through nucleophilic substitution reactions suggests potential interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Cyano-3-nitropyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its precise biochemical effects and potential therapeutic applications .
属性
IUPAC Name |
3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPGXMJZQJQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340926 | |
| Record name | 2-Cyano-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51315-07-2 | |
| Record name | 2-Cyano-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
